molecular formula C3H3Br2F3OS B1651283 1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane CAS No. 1253123-65-7

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

Cat. No.: B1651283
CAS No.: 1253123-65-7
M. Wt: 303.93
InChI Key: ZYGJMEPSZYHFHV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane is an organosulfur compound with the molecular formula C3H3Br2F3OS It is characterized by the presence of bromine, fluorine, and sulfur atoms, which contribute to its unique chemical properties

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane can be synthesized through several methods. One common approach involves the reaction of 1,2-dibromoethane with trifluoromethanesulfinyl chloride under controlled conditions. The reaction typically requires a solvent such as dichloromethane and a base like triethylamine to facilitate the formation of the desired product. The reaction is carried out at low temperatures to prevent side reactions and to ensure high yield.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase efficiency. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, leading to consistent product quality and higher production rates.

Chemical Reactions Analysis

Types of Reactions

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.

    Substitution: The bromine atoms can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often require a base such as potassium carbonate and a polar aprotic solvent like dimethyl sulfoxide.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted ethane derivatives depending on the nucleophile used.

Scientific Research Applications

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis to introduce bromine and trifluoromethylsulfinyl groups into molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,2-dibromo-1-((trifluoromethyl)sulfinyl)ethane involves its reactivity with various biological and chemical targets. The bromine atoms can participate in electrophilic reactions, while the trifluoromethylsulfinyl group can engage in nucleophilic interactions. These interactions can disrupt biological processes or facilitate the formation of new chemical bonds, making the compound useful in various applications.

Comparison with Similar Compounds

Similar Compounds

    1,2-Dibromoethane: Lacks the trifluoromethylsulfinyl group, making it less reactive in certain contexts.

    1,2-Dibromo-1-(trifluoromethyl)ethane: Similar but lacks the sulfinyl group, affecting its chemical properties.

    1,2-Dibromo-1-(methylsulfinyl)ethane: Contains a methylsulfinyl group instead of trifluoromethylsulfinyl, leading to different reactivity.

Uniqueness

1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane is unique due to the presence of both bromine and trifluoromethylsulfinyl groups, which impart distinct chemical properties. This combination allows for a wide range of chemical reactions and applications that are not possible with similar compounds.

Properties

IUPAC Name

1,2-dibromo-1-(trifluoromethylsulfinyl)ethane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3Br2F3OS/c4-1-2(5)10(9)3(6,7)8/h2H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGJMEPSZYHFHV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(S(=O)C(F)(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3Br2F3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001229697
Record name Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.93 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1253123-65-7
Record name Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1253123-65-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethane, 1,2-dibromo-1-[(trifluoromethyl)sulfinyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001229697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Reactant of Route 2
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Reactant of Route 3
Reactant of Route 3
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Reactant of Route 4
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Reactant of Route 5
Reactant of Route 5
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane
Reactant of Route 6
1,2-Dibromo-1-((trifluoromethyl)sulfinyl)ethane

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.